5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Description
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is a complex organic compound that features a fluorine atom, a quinoline moiety, and an indole structure
Properties
IUPAC Name |
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O/c18-11-6-7-13-12(9-11)16(17(23)20-13)22-21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9,20,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNBVSLPGDIFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=C(NC4=C3C=C(C=C4)F)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol typically involves multiple steps, including the formation of the quinoline and indole rings, followed by the introduction of the fluorine atom and the diazenyl group. Common synthetic methods include:
Cyclization Reactions: Formation of the quinoline and indole rings through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Diazotization and Coupling: Formation of the diazenyl group through diazotization of an aromatic amine followed by coupling with the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline and indole derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline and indole derivatives.
Substitution: Formation of substituted quinoline and indole derivatives.
Scientific Research Applications
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diazenyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: Compounds with a fluorine atom and a quinoline ring, known for their antibacterial activity.
Indole Derivatives: Compounds containing the indole structure, widely studied for their pharmacological properties.
Uniqueness
5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is unique due to the combination of the fluorine atom, quinoline moiety, and indole structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
